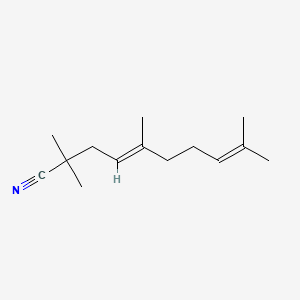

4,8-Decadienenitrile, 2,2,5,9-tetramethyl-

Description

Overview of Nitrile Functional Groups in Organic Chemistry Research

The nitrile functional group, characterized by a carbon atom triple-bonded to a nitrogen atom (-C≡N), is a versatile and highly significant entity in organic chemistry. This functional group imparts unique electronic and steric properties to a molecule, influencing its reactivity and physical characteristics. The linear geometry of the nitrile group and the high electronegativity of the nitrogen atom create a strong dipole moment, rendering the carbon atom electrophilic and susceptible to nucleophilic attack.

Nitriles are integral to a wide array of synthetic transformations. They can be hydrolyzed to carboxylic acids or amides, reduced to primary amines, or react with organometallic reagents to form ketones. This versatility makes them valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. Furthermore, the nitrile group can act as a directing group in various chemical reactions, facilitating the construction of complex molecular architectures.

Contextualizing Branched Alkenenitriles in Synthetic Organic Chemistry

Branched alkenenitriles are a subclass of organic compounds that feature a nitrile group, a carbon-carbon double bond (alkene), and a non-linear carbon skeleton (branched). The presence of both the nitrile and alkene functionalities within the same molecule offers multiple sites for chemical modification, making them attractive building blocks in organic synthesis.

The reactivity of branched alkenenitriles can be selectively tuned by targeting either the double bond or the nitrile group. For instance, the double bond can undergo addition reactions, while the nitrile can be transformed into other functional groups as previously mentioned. The steric hindrance introduced by the branched structure can also influence the regioselectivity and stereoselectivity of these reactions, providing a means to control the three-dimensional arrangement of atoms in the final product. The synthesis of these molecules often involves strategic carbon-carbon bond-forming reactions to construct the branched framework, followed by the introduction of the nitrile and alkene functionalities.

Identification and Classification of 2,2,5,9-Tetramethyl-4,8-decadienenitrile within Chemical Literature

2,2,5,9-Tetramethyl-4,8-decadienenitrile is a specific example of a branched alkenenitrile. Its systematic name indicates a ten-carbon chain (decadiene) with two double bonds located at the 4th and 8th positions, a nitrile group, and four methyl groups at the 2nd, 2nd, 5th, and 9th positions. The precise stereochemistry of the double bonds would be designated by (E/Z) notation in more specific contexts.

This compound is identified in chemical databases by its unique CAS Registry Number: 58260-78-9. chemical-suppliers.eu Its molecular formula is C14H23N, and it has a molecular weight of approximately 205.35 g/mol . chemical-suppliers.eu While detailed research articles focusing specifically on 2,2,5,9-Tetramethyl-4,8-decadienenitrile are not abundant in the public domain, its presence in chemical supplier catalogs and patents suggests its use in specific, often proprietary, applications, potentially in the fragrance or specialty chemicals industries. google.comgoogle.com

The classification of this compound falls under several categories: it is an aliphatic nitrile, a diene, and a highly branched acyclic hydrocarbon derivative. The combination of these features suggests a molecule with specific physical properties, such as a relatively high boiling point and low polarity, which are influenced by its molecular weight and the presence of the nitrile group.

Interactive Data Table: Physicochemical Properties of 2,2,5,9-Tetramethyl-4,8-decadienenitrile

| Property | Value |

| Molecular Formula | C14H23N |

| Molecular Weight | 205.35 g/mol |

| CAS Number | 58260-78-9 |

| Appearance | No data available |

| Boiling Point | 317 °C at 760 mmHg chemical-suppliers.eu |

| Density | 0.855 g/cm³ chemical-suppliers.eu |

| Flash Point | 150.4 °C chemical-suppliers.eu |

Properties

CAS No. |

58260-78-9 |

|---|---|

Molecular Formula |

C14H23N |

Molecular Weight |

205.34 g/mol |

IUPAC Name |

2,2,5,9-tetramethyldeca-4,8-dienenitrile |

InChI |

InChI=1S/C14H23N/c1-12(2)7-6-8-13(3)9-10-14(4,5)11-15/h7,9H,6,8,10H2,1-5H3 |

InChI Key |

NFMTVOFPAPETFY-UHFFFAOYSA-N |

Isomeric SMILES |

CC(=CCC/C(=C/CC(C)(C)C#N)/C)C |

Canonical SMILES |

CC(=CCCC(=CCC(C)(C)C#N)C)C |

Origin of Product |

United States |

Nomenclature, Isomerism, and Fundamental Structural Features of 2,2,5,9 Tetramethyl 4,8 Decadienenitrile

Systematic IUPAC Naming and Structural Representation

The systematic name for this compound, following the guidelines of the International Union of Pure and Applied Chemistry (IUPAC), is (4E)-2,2,5,9-tetramethyldeca-4,8-dienenitrile . nih.gov This name precisely describes the molecular structure.

The parent chain is a "deca-" chain, indicating ten carbon atoms. The presence of two double bonds is denoted by "-diene-", and their locants are at positions 4 and 8. The nitrile group (-C≡N) is the principal functional group, hence the suffix "-nitrile". The carbon of the nitrile group is designated as carbon-1 of the chain. Consequently, the full name of the backbone is 4,8-decadienenitrile.

Four methyl groups (-CH₃) are present as substituents at positions 2, 2, 5, and 9, leading to the prefix "2,2,5,9-tetramethyl-". The designation "(4E)-" specifies the stereochemistry of the double bond at the C4-C5 position, which will be elaborated upon in the subsequent section.

Structural Formula: C₁₄H₂₃N nih.gov

Molecular Weight: 205.34 g/mol nih.gov

| Identifier | Value |

|---|---|

| IUPAC Name | (4E)-2,2,5,9-tetramethyldeca-4,8-dienenitrile |

| CAS Number | 58260-78-9 |

| Molecular Formula | C₁₄H₂₃N |

| Molecular Weight | 205.34 g/mol |

Considerations of Stereoisomerism and Geometric Isomerism (E/Z configurations) within the Dienyl System

The presence of two double bonds in the structure of 2,2,5,9-tetramethyl-4,8-decadienenitrile introduces the possibility of geometric isomerism. This type of isomerism arises from the restricted rotation around the carbon-carbon double bonds, leading to different spatial arrangements of the substituents attached to the double-bonded carbons. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the E/Z configuration to each double bond.

The C4-C5 Double Bond: This is a disubstituted double bond. The IUPAC name specifies the (4E) configuration. nih.gov In this arrangement, the higher priority groups on each carbon of the double bond are on opposite sides. For the C4 carbon, the higher priority group is the C5-C10 portion of the molecule, and for the C5 carbon, it is the methyl group. The "E" isomer is generally more stable than the "Z" (cis) isomer for disubstituted alkenes due to reduced steric strain between the substituents.

The C8-C9 Double Bond: This is a trisubstituted double bond. To determine the E/Z configuration, we must assign priorities to the substituents on C8 and C9.

At C8: The substituents are a hydrogen atom and the C1-C7 portion of the chain. The C1-C7 chain has a higher priority than hydrogen.

At C9: The substituents are two methyl groups. According to CIP rules, if the atoms directly attached to the double bond are the same, we move to the next atoms in the chain until a point of difference is found. In this case, both are methyl groups, so there is no E/Z isomerism possible at this position as drawn in the standard representation. However, it is important to note that the double bond is between C8 and C9, and C9 is bonded to two methyl groups and C8 is bonded to a hydrogen and the rest of the chain. Therefore, to have E/Z isomerism at the C8-C9 double bond, C8 and C9 must each have two different substituent groups. In this case, C9 has two identical methyl groups, so there is no geometric isomerism around the C8=C9 bond.

Therefore, the only source of geometric isomerism in 2,2,5,9-tetramethyl-4,8-decadienenitrile is the C4=C5 double bond, which can exist in either the E or Z configuration. The commonly available form is the (4E) isomer.

Conformational Analysis of the Decadiene Backbone and Tetramethyl Substituents

The presence of a gem-dimethyl group at the C2 position significantly influences the local conformation. Gem-dimethyl groups are known to restrict rotation around adjacent single bonds due to steric hindrance. This can lead to a more rigid structure in this part of the molecule. The interaction between the two methyl groups at C2 and the substituents at C3 and C4 will favor conformations that place these groups in a staggered arrangement to minimize repulsive forces.

Synthetic Methodologies for 2,2,5,9 Tetramethyl 4,8 Decadienenitrile

Retrosynthetic Analysis of the Decadienenitrile Skeleton

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. This process helps to identify potential synthetic pathways.

Disconnection Strategies for the Nitrile Functional Group

The most common and direct retrosynthetic disconnection for a nitrile involves a functional group interconversion (FGI) to an aldehyde. This is based on the well-established forward synthesis reaction of converting an aldehyde to a nitrile via an aldoxime intermediate followed by dehydration.

Figure 1: Retrosynthetic Disconnection of the Nitrile Group

This disconnection identifies 2,2,5,9-tetramethyl-4,8-decadienal as the immediate precursor. The synthesis of this aldehyde then becomes the next key challenge.

Approaches to the Tetramethyl-Substituted Decadiene Backbone

The tetramethyl-substituted decadiene backbone can be further disconnected to reveal simpler building blocks. A logical approach is to break the carbon-carbon bonds that are strategically important for assembling the terpene-like structure. One possible disconnection is at the C6-C7 bond, which can be formed through a Wittig or Horner-Wadsworth-Emmons reaction. This leads to two smaller fragments: a C6 phosphonium (B103445) ylide (or phosphonate (B1237965) carbanion) and a C4 ketone.

Another strategic disconnection is at the C4-C5 double bond, which can be formed via various olefination reactions. This would lead to a C4 carbonyl compound and a C6 fragment.

A plausible retrosynthetic approach for the aldehyde precursor, 2,2,5,9-tetramethyl-4,8-decadienal, could involve the disconnection of the C4-C5 bond, suggesting a synthesis from geranyl acetone (B3395972) and a suitable C3 building block. Geranyl acetone itself is a known compound that can be synthesized from linalool (B1675412) and ethyl acetoacetate.

Forward Synthesis Pathways to 2,2,5,9-Tetramethyl-4,8-decadienenitrile

Based on the retrosynthetic analysis, a logical forward synthesis involves the formation of the precursor aldehyde, 2,2,5,9-tetramethyl-4,8-decadienal, followed by its conversion to the target nitrile. A key step in this conversion is the dehydration of the corresponding oxime.

Dehydration of Oxime Precursors (e.g., Decadienal Oximes) for Nitrile Formation

The conversion of aldehydes to nitriles is a common transformation in organic synthesis, often proceeding through an oxime intermediate. The aldehyde, 2,2,5,9-tetramethyl-4,8-decadienal, can be reacted with hydroxylamine (B1172632) (NH₂OH) to form 2,2,5,9-tetramethyl-4,8-decadienal oxime. The subsequent dehydration of this oxime yields the desired nitrile. This two-step, one-pot synthesis is a widely used method for preparing terpene nitriles like citronellyl nitrile from citronellal. foreverest.netgoogle.com

Figure 2: Formation and Dehydration of 2,2,5,9-Tetramethyl-4,8-decadienal Oxime

Acetic anhydride (B1165640) is a frequently employed reagent for the dehydration of aldoximes. foreverest.netperfumerflavorist.com The reaction mechanism involves the acetylation of the oxime's hydroxyl group, forming an acetate (B1210297) ester intermediate. This intermediate then undergoes elimination of acetic acid to furnish the nitrile.

The reaction is typically carried out by heating the oxime in the presence of acetic anhydride. foreverest.net Optimization of this reaction involves controlling the temperature and the stoichiometry of the reagents to maximize the yield of the nitrile and minimize potential side reactions. For instance, in the synthesis of geranyl nitrile from citral (B94496) oxime, acetic anhydride is a common dehydrating agent. perfumerflavorist.com However, acidic conditions can sometimes lead to side reactions, such as the formation of isohexenyl isoxazoline (B3343090) in the case of citral oxime dehydration. perfumerflavorist.com

Table 1: Reaction Parameters for Acetic Anhydride-Mediated Dehydration

| Parameter | Condition | Rationale |

| Solvent | Aprotic solvents (e.g., toluene, xylene) | To avoid side reactions with the anhydride. |

| Temperature | Reflux | To provide sufficient energy for the elimination step. |

| Stoichiometry | Slight excess of acetic anhydride | To ensure complete conversion of the oxime. |

| Work-up | Neutralization and extraction | To remove acetic acid and isolate the nitrile product. |

Alkali catalysts, such as sodium hydroxide (B78521) or potassium carbonate, can also be used to promote the dehydration of aldoximes, often in conjunction with other reagents. In some patented processes for the synthesis of terpene nitriles, basic agents are employed as a more cost-effective alternative to acetic anhydride. perfumerflavorist.com The mechanism in these cases may involve the formation of an oximate anion, which can then undergo elimination.

The reactivity under alkaline conditions can be influenced by the choice of base, solvent, and temperature. These conditions are often milder than those using strong acids and can be advantageous for substrates that are sensitive to acidic environments.

Table 2: Comparison of Dehydration Methods

| Method | Reagent | Advantages | Disadvantages |

| Acetic Anhydride | Acetic Anhydride | Generally high yields, well-established. | Can lead to acidic side reactions, produces acetic acid waste. perfumerflavorist.com |

| Alkali Catalysis | NaOH, K₂CO₃, etc. | Cost-effective, milder conditions. | May require optimization for specific substrates. |

Alternative Nitrile Synthesis Routes Applicable to Dienyl Structures

The synthesis of complex unsaturated nitriles like 2,2,5,9-tetramethyl-4,8-decadienenitrile can be approached through various methods that are well-suited for dienyl frameworks. Key strategies include transition-metal-catalyzed cyanation reactions and olefination reactions like the Wittig reaction, which build the alkene backbone.

Cyanation Reactions

Hydrocyanation, the addition of hydrogen cyanide (HCN) across a double bond, is a powerful method for nitrile synthesis, particularly for conjugated dienes. wikipedia.orgresearchgate.net The nickel-catalyzed hydrocyanation of 1,3-butadiene (B125203) to produce adiponitrile (B1665535) is a large-scale industrial process that highlights the utility of this reaction. wikipedia.orgresearchgate.net This process involves the 1,4-addition of HCN across the diene system, a reaction pathway that is highly relevant to the synthesis of dienyl nitriles. tue.nl For a substrate like a substituted decadienyl precursor, a nickel(0) catalyst, typically stabilized with phosphite (B83602) ligands, would facilitate the addition of HCN across the conjugated diene moiety. wikipedia.org The reaction proceeds through a series of organometallic intermediates, including oxidative addition of HCN to the metal center, alkene coordination, migratory insertion, and finally, reductive elimination of the nitrile product. wikipedia.org

Wittig Reactions Followed by Nitrile Formation

The Wittig reaction is a cornerstone of alkene synthesis, reacting a phosphorus ylide with an aldehyde or ketone. masterorganicchemistry.comlibretexts.org While not a direct nitration method, it can be adapted to form unsaturated nitriles. A relevant approach involves the reaction of an allylic-type triphenyl phosphonium halide with an alkyl nitrite (B80452) in the presence of a base. This method effectively converts the Wittig reagent into an unsaturated nitrile. Given the dienyl structure of the target molecule, a suitably designed allylic phosphonium salt could react to form the desired carbon skeleton and nitrile group in a single transformation.

Table 1: Examples of Nitrile Synthesis from Allylic Wittig Reagents

| Allylic Triphenyl Phosphonium Halide | Product Nitrile | Yield (%) |

| β-Ionylidene ethyl phosphonium chloride | β-Ionylidene acetonitrile | 42 |

| Cinnamyltriphenyl phosphonium bromide | α-Methyl cinnamonitrile | 54 |

| Geranyltriphenyl phosphonium bromide | Geranyl nitrile | 57.5 |

| γ,γ-Dimethylallyltriphenyl phosphonium bromide | β,β-Dimethylacrylonitrile | 12.5 |

Other established routes to nitriles include the dehydration of primary amides or aldoximes using reagents like thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), or via biocatalytic methods. nih.govresearchgate.netyoutube.comchemistrysteps.com For example, a precursor dienyl aldehyde could be converted to an aldoxime with hydroxylamine, followed by dehydration to yield the dienyl nitrile. perfumerflavorist.com

Stereoselective and Regioselective Considerations in Dienyl Nitrile Synthesis

The synthesis of a specific isomer of 2,2,5,9-tetramethyl-4,8-decadienenitrile presents significant challenges in both stereoselectivity (controlling the E/Z geometry of the C4 and C8 double bonds) and regioselectivity (controlling the position of chemical bond formation).

Regioselectivity

In reactions like hydrocyanation of an unsymmetrical conjugated diene, the nitrile group can potentially add at different positions. For instance, the nickel-catalyzed hydrocyanation of butadiene initially yields a mixture of products before isomerizing to the desired linear dinitrile. wikipedia.org The choice of catalyst and ligands is crucial in directing the reaction to the desired regioisomer. tue.nlnih.gov For dienyl systems, controlling the addition to yield either the 1,2- or 1,4-adduct is a key synthetic hurdle that must be overcome through careful selection of the catalytic system. tue.nl

Stereoselectivity

Controlling the geometry of the double bonds is equally critical. The Wittig reaction, for example, often yields a mixture of E and Z isomers. wikipedia.org The stereochemical outcome depends heavily on the nature of the ylide:

Non-stabilized ylides (where the R group on the ylide is an alkyl group) typically favor the formation of Z-alkenes. organic-chemistry.org

Stabilized ylides (where R is an electron-withdrawing group like an ester) predominantly yield E-alkenes. organic-chemistry.org

To overcome poor selectivity, modifications such as the Schlosser modification can be employed. This technique involves using a strong base like phenyllithium (B1222949) at low temperatures to deprotonate the betaine (B1666868) intermediate formed during the reaction. Subsequent protonation and elimination steps steer the reaction towards the formation of the thermodynamically more stable E-alkene. wikipedia.orgsynarchive.comorganic-chemistry.org Research into stereoselective methods, such as the ruthenium-catalyzed synthesis of (Z)-acrylic nitriles, demonstrates the ongoing effort to achieve precise control over alkene geometry in nitrile synthesis. researchgate.net

Optimization of Reaction Parameters and Scale-Up Considerations in Research Synthesis

Optimizing reaction conditions is essential for maximizing yield, purity, and efficiency in the laboratory synthesis of a target molecule like 2,2,5,9-tetramethyl-4,8-decadienenitrile. This involves systematically varying parameters such as temperature, solvent, catalyst loading, and reactant stoichiometry.

A case study in the optimization of the synthesis of geranyl nitrile from citral provides a valuable template for this process. aeeisp.com Researchers investigated multiple factors to maximize the conversion of the starting aldehyde and the yield of the desired nitrile.

Key parameters that require careful optimization include:

Catalyst System: The choice of catalyst and its concentration are critical. In the synthesis of geranyl nitrile, various copper and iron catalysts were tested, with cuprous chloride (CuCl) proving optimal. aeeisp.comgoogle.com

Solvent: The reaction medium can significantly influence reaction rates and selectivity. Solvents like isopropanol, ethanol, and methanol (B129727) are often evaluated. aeeisp.comgoogle.com

Temperature: Temperature control is crucial for managing reaction kinetics and minimizing side reactions. A narrow optimal range, such as 10-15 °C, was identified for the geranyl nitrile synthesis to achieve high yields. aeeisp.com

Reactant Ratios: The molar ratios of the reactants, including the nitrogen source (e.g., ammonia) and any oxidants (e.g., hydrogen peroxide), must be fine-tuned. aeeisp.com

Reaction Time: Monitoring the reaction over time allows for the determination of the point of maximum product formation before significant degradation or side reactions occur. aeeisp.com

The table below summarizes the effect of various parameters on the synthesis of geranyl nitrile, illustrating a typical optimization process. aeeisp.com

When scaling up a synthesis from research to pilot scale, considerations include heat transfer, mixing efficiency, and safety. Reactions that are easily controlled in a small flask may become exothermic and difficult to manage in a larger reactor. The successful scale-up of the optimized geranyl nitrile synthesis showed only a slight decrease in yield (from 94.6% to 92.2% at 5x scale), indicating a robust process. aeeisp.com

Purification and Isolation Strategies for 2,2,5,9-Tetramethyl-4,8-decadienenitrile in Laboratory Settings

Following synthesis, the crude reaction mixture contains the desired product along with unreacted starting materials, catalysts, solvents, and by-products. A multi-step purification strategy is typically required to isolate 2,2,5,9-tetramethyl-4,8-decadienenitrile with high purity.

Initial Workup: The first step is often a liquid-liquid extraction to separate the organic product from aqueous or solid components. This may involve washing the organic layer with specific solutions to remove different types of impurities. An acidic wash (e.g., with dilute HCl) can remove basic impurities like leftover amines, while a basic wash (e.g., with NaHCO₃ or NaOH solution) can remove acidic by-products. google.com

Chromatography: For laboratory-scale purification, silica (B1680970) gel column chromatography is a common and effective method. A nonpolar solvent system, such as hexane (B92381) or petroleum ether, is often used to elute the relatively nonpolar dienyl nitrile from the silica column, separating it from more polar impurities.

Distillation: Fractional distillation under reduced pressure is a primary method for purifying liquid nitriles. google.com This technique separates compounds based on differences in their boiling points. For high-boiling compounds like 2,2,5,9-tetramethyl-4,8-decadienenitrile, a vacuum is necessary to lower the boiling point and prevent thermal decomposition.

Azeotropic Distillation: A significant challenge in nitrile purification is the removal of impurities that have very similar boiling points, making separation by conventional distillation difficult. One advanced technique is azeotropic distillation. wikipedia.orgyoutube.com This involves adding a third component, known as an entrainer, that forms a low-boiling azeotrope with the impurity. For instance, chloroform (B151607) can be added to a water-contaminated nitrile; the chloroform-water azeotrope boils at a lower temperature than the nitrile, allowing for the selective removal of water. google.com This principle can be applied to remove other contaminants by selecting an appropriate entrainer.

Mechanistic Investigations of Chemical Transformations Involving 2,2,5,9 Tetramethyl 4,8 Decadienenitrile

Reaction Mechanism Elucidation of Nitrile Formation from Precursors

Specific precursors and the detailed reaction mechanism for the formation of 2,2,5,9-tetramethyl-4,8-decadienenitrile are not documented in readily available scientific literature. However, the synthesis of aliphatic nitriles can generally be achieved through several established synthetic routes. One common method is the nucleophilic substitution of an alkyl halide with a cyanide salt. In a hypothetical pathway to 2,2,5,9-tetramethyl-4,8-decadienenitrile, a corresponding alkyl halide, such as 1-bromo-2,2,5,9-tetramethyl-4,8-decadiene, could be treated with a cyanide source like sodium cyanide. This reaction would likely proceed via an SN2 mechanism, where the cyanide ion acts as a nucleophile, displacing the bromide ion. The steric hindrance at the α-carbon, which bears two methyl groups, would be a significant factor influencing the reaction rate.

Another plausible route is the dehydration of a primary amide, 2,2,5,9-tetramethyl-4,8-decadienamide. This transformation is typically carried out using strong dehydrating agents such as phosphorus pentoxide (P4O10) or thionyl chloride (SOCl2). The mechanism involves the activation of the amide oxygen by the dehydrating agent, followed by an elimination reaction to form the nitrile.

A third potential pathway could involve the reaction of the corresponding aldehyde, 2,2,5,9-tetramethyl-4,8-decadienal, with hydroxylamine (B1172632) to form an aldoxime, which is then dehydrated to the nitrile. This two-step, one-pot synthesis is a versatile method for converting aldehydes to nitriles.

Electron Density Distribution and Reactivity Predictions of the Nitrile Group

While no specific computational or experimental studies on the electron density distribution of 2,2,5,9-tetramethyl-4,8-decadienenitrile have been published, the general electronic characteristics of the nitrile group are well understood. The carbon-nitrogen triple bond in a nitrile is highly polarized, with the more electronegative nitrogen atom drawing electron density away from the carbon atom. nih.gov This polarization results in the nitrile carbon being electrophilic and the nitrogen atom being nucleophilic and Lewis basic. nih.gov

A resonance structure can be drawn for the nitrile group, which places a positive charge on the carbon and a negative charge on the nitrogen, further highlighting the electrophilic nature of the carbon. rsc.org This makes the nitrile group susceptible to attack by nucleophiles. rsc.org The lone pair of electrons on the nitrogen atom resides in an sp-hybridized orbital, making it less basic than the nitrogen in an amine, but still capable of acting as a Lewis base and coordinating to acids or metal centers. nih.gov

The reactivity of the nitrile group in 2,2,5,9-tetramethyl-4,8-decadienenitrile would be influenced by the steric hindrance from the adjacent gem-dimethyl group. This steric bulk could impede the approach of nucleophiles to the electrophilic carbon, potentially reducing the rate of nucleophilic addition reactions compared to less hindered nitriles.

| Atom/Group | Predicted Electronic Character | Expected Reactivity |

|---|---|---|

| Nitrile Carbon | Electrophilic (δ+) | Site of nucleophilic attack |

| Nitrile Nitrogen | Nucleophilic (δ-), Lewis Basic | Site of protonation or coordination to Lewis acids |

| gem-Dimethyl Group | Steric hindrance | May decrease reaction rates at the nitrile group |

Electrophilic and Nucleophilic Additions to the Alkene Moieties

There are no specific studies detailing electrophilic or nucleophilic additions to the alkene moieties of 2,2,5,9-tetramethyl-4,8-decadienenitrile. The two double bonds in the molecule are non-conjugated, and their reactivity is expected to be influenced by their substitution patterns. The double bond at the 4-position is trisubstituted, while the double bond at the 8-position is also trisubstituted.

Electrophilic Addition: In an electrophilic addition reaction, such as the addition of a hydrogen halide (HX), the more substituted double bond would be expected to be more nucleophilic and therefore more reactive. chemistrynotmystery.com The reaction would proceed via a carbocation intermediate. According to Markovnikov's rule, the electrophile (H+) would add to the less substituted carbon of the double bond to form the more stable carbocation. libretexts.org For the double bond at the 4-position, this would lead to a tertiary carbocation at C5. For the double bond at the 8-position, this would result in a tertiary carbocation at C9. The subsequent attack of the nucleophile (X-) would occur at the carbocation center. Given the similar substitution of both double bonds, a mixture of products could be expected.

Nucleophilic Addition: Nucleophilic addition to unactivated alkenes is generally not favorable unless the alkene is part of a conjugated system that can stabilize a negative charge, or if the nucleophile is exceptionally strong. In the case of 2,2,5,9-tetramethyl-4,8-decadienenitrile, the alkene moieties are not conjugated with the electron-withdrawing nitrile group. Therefore, direct nucleophilic addition to the double bonds is unlikely under standard conditions. However, reactions such as the Michael addition can occur with α,β-unsaturated nitriles, where a nucleophile adds to the β-carbon. rsc.org

Cycloaddition Reactions (e.g., Diels-Alder) Involving the Decadiene System

The participation of 2,2,5,9-tetramethyl-4,8-decadienenitrile in cycloaddition reactions, such as the Diels-Alder reaction, has not been reported. The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile. acs.org The decadiene system in the target molecule is not conjugated, which is a primary requirement for the diene component in a Diels-Alder reaction. masterorganicchemistry.com

Theoretically, if a conjugated diene were to be formed from this molecule through some transformation, its participation in a Diels-Alder reaction would still be influenced by its substitution pattern. The presence of multiple methyl groups on the diene system could introduce significant steric hindrance, which can impede the approach of a dienophile and reduce the reaction rate or prevent the reaction altogether. Electron-donating groups on the diene generally increase the rate of a normal-demand Diels-Alder reaction. masterorganicchemistry.com

Investigation of Catalytic Reactions and Catalytic Systems (e.g., metal-catalyzed transformations, organocatalysis)

There is no specific literature on the investigation of catalytic reactions involving 2,2,5,9-tetramethyl-4,8-decadienenitrile. However, the functional groups present in the molecule suggest several potential catalytic transformations.

Metal-Catalyzed Transformations: The nitrile group can participate in a variety of metal-catalyzed reactions. For instance, transition-metal-catalyzed additions of organoboronic acids to nitriles can be used to synthesize ketones. nih.gov The alkene moieties could be subject to catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) to yield the corresponding saturated nitrile. Other metal-catalyzed reactions at the double bonds could include hydroformylation, metathesis, or Wacker-type oxidations, although the steric hindrance around the double bonds might affect the efficiency of these transformations.

Organocatalysis: Organocatalysis could potentially be employed for transformations involving this molecule. For example, the Ritter reaction, which converts a nitrile to an N-substituted amide, can be catalyzed by strong acids, and organocatalytic versions of this reaction have been developed. lookchem.com However, the steric hindrance of the tertiary carbons adjacent to the nitrile and alkene groups could present a challenge for many organocatalytic systems that rely on the formation of bulky intermediates.

| Functional Group | Potential Catalytic Reaction | Catalyst Type | Potential Product |

|---|---|---|---|

| Nitrile | Addition of Organoboronic Acid | Transition Metal (e.g., Rh, Ni) | Ketone |

| Alkenes | Hydrogenation | Transition Metal (e.g., Pd, Pt) | Saturated Nitrile |

| Nitrile | Ritter Reaction | Organocatalyst (e.g., strong acid) | N-substituted Amide |

Theoretical and Computational Chemistry Studies of 2,2,5,9 Tetramethyl 4,8 Decadienenitrile

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For a compound like 2,2,5,9-tetramethyl-4,8-decadienenitrile, these methods would provide insights into its stability, reactivity, and electronic characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Energy Minimization

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This process also calculates the molecule's minimum potential energy. For 2,2,5,9-tetramethyl-4,8-decadienenitrile, a DFT study would typically involve selecting a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*) to solve the Schrödinger equation approximately. The resulting data would include precise bond lengths, bond angles, and dihedral angles, defining the molecule's shape. This information is foundational for all other computational analyses.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Predictions

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgyoutube.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more likely to be reactive. For 2,2,5,9-tetramethyl-4,8-decadienenitrile, an FMO analysis would map the electron density of these orbitals, indicating the most probable sites for nucleophilic and electrophilic attack.

Molecular Dynamics Simulations for Conformational Space Exploration

Due to the presence of multiple single bonds, 2,2,5,9-tetramethyl-4,8-decadienenitrile can exist in numerous conformations. Molecular Dynamics (MD) simulations are a computational method used to explore this vast conformational space by simulating the movement of atoms and molecules over time. mdpi.com By applying a force field (a set of parameters describing the potential energy of the system), MD simulations can track the trajectory of each atom, revealing the molecule's dynamic behavior, flexibility, and the most stable or frequently occurring conformations. Such studies are particularly relevant for understanding how the molecule might interact with other molecules or biological systems. nih.govmdpi.comnih.gov

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can predict various spectroscopic properties of a molecule, which can then be compared with experimental data for validation. unibo.it For 2,2,5,9-tetramethyl-4,8-decadienenitrile, these predictions would include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Calculation of chemical shifts (¹H and ¹³C) and coupling constants.

Infrared (IR) Spectroscopy: Prediction of vibrational frequencies and intensities, corresponding to the stretching and bending of chemical bonds. The characteristic nitrile (C≡N) stretch would be a key feature.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Estimation of electronic transition energies and wavelengths, which are related to the electronic structure and conjugation within the molecule.

Reaction Pathway Analysis and Transition State Modeling for Synthetic Transformations

Computational chemistry can be used to model the mechanisms of chemical reactions, providing a deeper understanding of how a molecule is synthesized or how it transforms. acs.org This involves mapping the potential energy surface of a reaction, identifying the reactants, products, intermediates, and, crucially, the transition states. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to calculating the reaction's activation energy and rate. For the synthesis of 2,2,5,9-tetramethyl-4,8-decadienenitrile, this analysis could elucidate the most favorable reaction conditions and predict potential byproducts. Common synthetic routes for nitriles, such as the reaction of alkyl halides with cyanide salts or the dehydration of amides, could be modeled in this way. libretexts.orgchemistrysteps.comscirp.orgchemistrysteps.com

Chemical Reactivity and Derivatization Studies of 2,2,5,9 Tetramethyl 4,8 Decadienenitrile

Hydrolysis and Reduction Reactions of the Nitrile Group to Amines or Carboxylic Acids

The nitrile group in 2,2,5,9-tetramethyl-4,8-decadienenitrile is quaternary, meaning the carbon adjacent to the cyano group is bonded to two other carbon atoms. This steric hindrance is expected to influence the reaction rates and conditions required for its transformation.

Hydrolysis: The conversion of nitriles to carboxylic acids typically proceeds under acidic or basic conditions. chemguide.co.uklibretexts.org For a sterically hindered nitrile like 2,2,5,9-tetramethyl-4,8-decadienenitrile, vigorous conditions, such as prolonged heating with concentrated acid (e.g., H₂SO₄ or HCl) or a strong base (e.g., NaOH), would likely be necessary to achieve complete hydrolysis to 2,2,5,9-tetramethyl-4,8-decadienoic acid. chemguide.co.ukgoogle.com The reaction proceeds via an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid. chemistrysteps.comlumenlearning.com

Reduction to Amines: The nitrile group can be reduced to a primary amine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. studymind.co.ukchemguide.co.uk Given the steric hindrance, a powerful reducing agent like LiAlH₄ in an ethereal solvent would be effective in converting 2,2,5,9-tetramethyl-4,8-decadienenitrile to 3,3,6,10-tetramethyl-5,9-undecadien-1-amine. chemistrysteps.com Catalytic hydrogenation using catalysts such as Raney nickel or platinum under high pressure and temperature could also achieve this reduction. studymind.co.uk It is important to note that under these conditions, the alkene moieties may also be reduced.

| Reaction | Reagents and Conditions | Expected Major Product |

| Hydrolysis | Conc. HCl, H₂O, reflux | 2,2,5,9-Tetramethyl-4,8-decadienoic acid |

| Reduction | 1. LiAlH₄, dry ether; 2. H₂O | 3,3,6,10-Tetramethyl-5,9-undecadien-1-amine |

Hydrogenation of the Alkene Moieties and Impact on Structure

The two carbon-carbon double bonds in 2,2,5,9-tetramethyl-4,8-decadienenitrile are susceptible to hydrogenation. The reaction can be controlled to achieve either partial or complete saturation of the alkene groups.

Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel with hydrogen gas is a standard method for reducing alkenes. libretexts.org Selective hydrogenation of the less substituted double bond (at the 8-position) might be achievable under carefully controlled conditions with a suitable catalyst. Complete hydrogenation of both double bonds would lead to the formation of 2,2,5,9-tetramethyldecanenitrile. This saturation of the double bonds would transform the geometry of the carbon backbone from a more rigid, unsaturated structure to a flexible, saturated one.

| Reaction | Catalyst | Conditions | Expected Major Product |

| Partial Hydrogenation | Pd/C | H₂ (low pressure), room temp. | 2,2,5,9-Tetramethyl-4-decenenitrile |

| Full Hydrogenation | PtO₂ | H₂ (high pressure), elevated temp. | 2,2,5,9-Tetramethyldecanenitrile |

Oxidation Reactions of the Carbon-Carbon Double Bonds

The alkene moieties are reactive sites for oxidation. Various oxidizing agents can be employed to yield different functional groups.

Epoxidation: Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) can convert the double bonds into epoxides. Selective epoxidation of one of the double bonds may be possible due to the different steric and electronic environments of the two alkenes.

Oxidative Cleavage: Strong oxidizing agents like ozone (O₃) followed by a reductive or oxidative workup, or potassium permanganate (B83412) (KMnO₄) under harsh conditions, would cleave the double bonds. This would lead to the formation of smaller carbonyl-containing fragments. For instance, ozonolysis of 2,2,5,9-tetramethyl-4,8-decadienenitrile would be expected to yield ketones and aldehydes depending on the workup conditions.

| Reaction | Reagents and Conditions | Expected Major Product(s) |

| Epoxidation | m-CPBA, CH₂Cl₂ | 4,5-Epoxy-2,2,5,9-tetramethyl-8-decenenitrile and/or 8,9-Epoxy-2,2,5,9-tetramethyl-4-decenenitrile |

| Ozonolysis | 1. O₃, CH₂Cl₂; 2. Zn, H₂O | Acetone (B3395972), 3,3-dimethyl-5-oxohexanenitrile |

Functionalization at Methyl Positions and Alkene Moieties

The presence of allylic protons and methyl groups offers opportunities for further functionalization.

Allylic Functionalization: The protons on the carbons adjacent to the double bonds (allylic positions) are susceptible to radical substitution or oxidation. For instance, reagents like N-bromosuccinimide (NBS) can introduce a bromine atom at an allylic position, which can then serve as a handle for further nucleophilic substitution reactions. Transition metal-catalyzed allylic C-H functionalization is also a modern approach to introduce new bonds at these positions. researchgate.netnih.govberkeley.edunih.gov

Alkene Functionalization: Besides oxidation, the double bonds can undergo other addition reactions. For example, hydrohalogenation (with HBr or HCl) or hydration (acid-catalyzed addition of water) would lead to the formation of haloalkanes or alcohols, respectively. The regioselectivity of these additions would likely follow Markovnikov's rule.

| Reaction | Reagents and Conditions | Expected Product Type |

| Allylic Bromination | NBS, CCl₄, light/heat | Allylic bromide |

| Hydrohalogenation | HBr (gas), neat | Bromoalkane |

Investigation of Rearrangement Reactions under Various Conditions

The structure of 2,2,5,9-tetramethyl-4,8-decadienenitrile suggests the possibility of several rearrangement reactions, particularly under acidic conditions.

Acid-Catalyzed Cyclization: The presence of two double bonds in a 1,5- and 1,6-relationship makes the molecule a potential candidate for acid-catalyzed cyclization, similar to those observed in terpene chemistry. nih.govresearchgate.netacs.org Protonation of one of the double bonds could generate a carbocation that is then attacked by the other double bond, leading to the formation of cyclic structures. The specific cyclic products would depend on the reaction conditions and the stability of the intermediate carbocations.

Pinner and Ritter Reactions: The nitrile group can also participate in rearrangement reactions. The Pinner reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester, which can be hydrolyzed to an ester. nrochemistry.comwikipedia.orgorganic-chemistry.orgchemistrysteps.com However, sterically hindered nitriles may be less reactive in this transformation. nrochemistry.com The Ritter reaction involves the reaction of a nitrile with a source of a stable carbocation (e.g., from a tertiary alcohol or an alkene in the presence of a strong acid) to form an N-substituted amide. wikipedia.orgpearson.comresearchgate.netnrochemistry.comorganicreactions.org It is conceivable that under strong acid conditions, intramolecular cyclization could be followed by a Ritter-type reaction with the nitrile group acting as a nucleophile.

| Reaction Type | Conditions | Potential Product Class |

| Acid-Catalyzed Cyclization | Strong acid (e.g., H₂SO₄) | Cyclic alkanes/alkenes |

| Pinner Reaction | HCl (gas), alcohol | Imino ester / Ester |

| Intramolecular Ritter Reaction | Strong acid | Cyclic N-substituted amide |

Investigation of Structural Derivatives and Analogues of 2,2,5,9 Tetramethyl 4,8 Decadienenitrile

Synthesis and Characterization of Isomeric Tetramethyl-Decadienenitriles

The synthesis of isomers of 2,2,5,9-tetramethyl-4,8-decadienenitrile would likely involve multi-step processes common in organic synthesis, such as Wittig reactions or Grignard reactions to form the carbon skeleton, followed by the introduction of the nitrile group. youtube.com The positioning of the methyl groups and the geometry of the double bonds would be key challenges in the selective synthesis of each isomer.

The characterization of these isomers would rely on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be crucial for determining the connectivity of atoms and the stereochemistry of the double bonds. Infrared (IR) spectroscopy would confirm the presence of the nitrile functional group (C≡N), typically absorbing in the range of 2220-2260 cm⁻¹. Mass spectrometry (MS) would be used to confirm the molecular weight and provide information on the fragmentation patterns, aiding in structural elucidation.

Below is a hypothetical data table illustrating the expected spectroscopic data for two potential isomers of 2,2,5,9-tetramethyl-4,8-decadienenitrile.

| Isomer Name | IUPAC Name | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) |

| Isomer A | (4E,8E)-2,2,5,9-Tetramethyl-4,8-decadienenitrile | 5.1-5.3 (m, 2H, C=CH), 2.0-2.2 (m, 4H, CH₂), 1.6-1.7 (s, 6H, C=C-CH₃), 1.2 (s, 6H, C(CH₃)₂) | 135-140 (C=C), 120-125 (C=C), 118-120 (CN), 30-40 (CH₂), 20-25 (CH₃) | 2245 (C≡N), 1665 (C=C) |

| Isomer B | (4Z,8E)-2,2,5,9-Tetramethyl-4,8-decadienenitrile | 5.0-5.2 (m, 2H, C=CH), 2.1-2.3 (m, 4H, CH₂), 1.7-1.8 (s, 6H, C=C-CH₃), 1.2 (s, 6H, C(CH₃)₂) | 134-139 (C=C), 121-126 (C=C), 118-120 (CN), 28-38 (CH₂), 22-27 (CH₃) | 2248 (C≡N), 1660 (C=C) |

Exploration of Homologous and Heteroatom-Substituted Decadienenitrile Analogues

The exploration of homologous series involves systematically changing the length of the carbon chain. For 2,2,5,9-tetramethyl-4,8-decadienenitrile, this could involve the synthesis of undecadienenitriles or nonadienenitriles with similar substitution patterns. Such studies help in understanding the effect of chain length on the physical and chemical properties of the molecule.

Heteroatom-substituted analogues could be synthesized by replacing one or more carbon or hydrogen atoms with other elements, such as oxygen, nitrogen, or sulfur. For example, an ether linkage could be introduced into the carbon chain, or one of the methyl groups could be replaced with a methoxy (B1213986) group. These substitutions can significantly alter the molecule's polarity, solubility, and reactivity.

The synthesis of these analogues would likely require the development of novel synthetic routes. For instance, the introduction of a heteroatom might involve reactions such as Williamson ether synthesis or the use of organosulfur reagents.

Structure-Reactivity Relationships within Nitrile Compounds

The reactivity of the nitrile group is a central aspect of the chemistry of these compounds. aklectures.com The carbon-nitrogen triple bond in nitriles is highly polarized, with the carbon atom being electrophilic and the nitrogen atom being nucleophilic. aklectures.com This electronic structure governs the reactivity of nitriles in various chemical transformations.

The structural features of 2,2,5,9-tetramethyl-4,8-decadienenitrile and its analogues, such as the presence of double bonds and bulky methyl groups, would influence the reactivity of the nitrile group. The double bonds could participate in intramolecular reactions or influence the electronic environment of the nitrile. The steric hindrance from the methyl groups, particularly those at the C2 position, could affect the accessibility of the nitrile carbon to nucleophiles.

A retrospective structure-activity relationship (SAR) analysis of various aliphatic nitriles has shown that their toxicological profiles can be similar, though unique differences are observed within subclasses. nih.gov The degree of unsaturation in aliphatic nitriles also plays a role in their toxic expression.

Development of Novel Nitrile-Containing Building Blocks for Organic Synthesis

Nitriles are versatile building blocks in organic synthesis due to their ability to be converted into a variety of other functional groups, including amines, carboxylic acids, amides, and ketones. algoreducation.comebsco.com The complex structure of 2,2,5,9-tetramethyl-4,8-decadienenitrile and its derivatives could serve as a scaffold for the synthesis of more complex molecules with potential applications in materials science or pharmaceuticals.

The development of synthetic methodologies that utilize such complex nitriles as starting materials is an active area of research. For example, the selective reduction of the nitrile group in the presence of the double bonds, or the selective reaction at one of the double bonds while leaving the nitrile group intact, would be valuable transformations. The use of transition metal catalysis could offer solutions for achieving such selective reactions.

Advanced Analytical Methodologies for Detection and Quantification in Complex Research Matrices

Development of Hyphenated Techniques (e.g., GCxGC-MS) for Trace Analysis

For the analysis of volatile and semi-volatile compounds in multifaceted samples, conventional gas chromatography-mass spectrometry (GC-MS) can sometimes be inadequate due to the potential for co-elution of isomeric or isobaric compounds. mdpi.comresearchgate.net Comprehensive two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry (MS) offers a powerful solution to this analytical challenge by providing significantly enhanced peak capacity and resolution. gcms.cznih.gov

In a GCxGC system, two columns with different stationary phase polarities are connected in series via a modulator. The modulator traps small fractions of the eluent from the first-dimension column and then rapidly re-injects them onto the second-dimension column. shimadzu.com This process creates a highly detailed two-dimensional chromatogram where compounds are separated based on two independent properties, such as boiling point and polarity. researchgate.net This enhanced separation is particularly beneficial for resolving the components of complex fragrance mixtures or essential oils, where numerous structurally similar terpenes and their derivatives may be present. gcms.cznih.gov

The coupling of GCxGC with a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap analyzer, further augments the analytical power by providing accurate mass measurements. gcms.cz This allows for the confident identification of analytes based on their elemental composition, even at trace levels. For a compound like 2,2,5,9-Tetramethyl-4,8-decadienenitrile, GCxGC-MS would be instrumental in distinguishing it from other C14H23N isomers that may be present in a sample.

Table 1: Comparison of GC-MS and GCxGC-MS for Complex Sample Analysis

| Feature | Conventional GC-MS | Comprehensive GCxGC-MS |

| Peak Capacity | Lower | Significantly Higher |

| Resolution | Good | Excellent |

| Co-elution | Common in complex samples | Significantly reduced |

| Sensitivity | Good | Enhanced due to peak focusing |

| Data Complexity | 2D (Time vs. Intensity) | 3D (Retention Time 1 vs. Retention Time 2 vs. Intensity) |

| Application | Routine analysis, simpler mixtures | Complex mixtures (e.g., fragrances, metabolomics) |

Solid-Phase Microextraction (SPME) and Other Sample Preparation Techniques for Enhanced Detection

Effective sample preparation is crucial for the successful analysis of trace-level compounds, as it serves to isolate and concentrate the analytes of interest from the sample matrix. helsinki.fi Solid-Phase Microextraction (SPME) is a solvent-free, versatile, and widely used technique for the extraction of volatile and semi-volatile organic compounds. nih.govhilarispublisher.com

For the analysis of 2,2,5,9-Tetramethyl-4,8-decadienenitrile, headspace SPME (HS-SPME) would likely be the preferred method. In HS-SPME, a fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace above a solid or liquid sample. nih.gov The volatile analytes partition from the sample matrix into the headspace and then adsorb or absorb onto the fiber coating. The fiber is subsequently introduced into the hot injector of a gas chromatograph for thermal desorption and analysis. hilarispublisher.com

The choice of fiber coating is critical for efficient extraction and is dependent on the polarity and volatility of the target analyte. For a relatively nonpolar compound like 2,2,5,9-Tetramethyl-4,8-decadienenitrile, a fiber with a nonpolar or mixed-polarity coating would be suitable.

Table 2: Common SPME Fiber Coatings and Their Applicability

| Fiber Coating | Polarity | Typical Analytes |

| Polydimethylsiloxane (PDMS) | Nonpolar | Volatile and nonpolar compounds |

| Polyacrylate (PA) | Polar | Polar compounds (e.g., phenols, alcohols) |

| Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) | Bipolar | Wide range of volatile compounds |

| Carboxen/PDMS | Bipolar | Small volatile molecules, gases |

Factors such as extraction time, temperature, and the addition of salt to aqueous samples can be optimized to enhance the extraction efficiency of the target nitrile. nih.govmdpi.com The matrix itself can also have a significant effect on the extraction performance. nih.gov

Spectroscopic Quantification Methods (e.g., Quantitative NMR)

While chromatographic methods are excellent for separation and identification, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful tool for the accurate and precise quantification of organic molecules without the need for identical reference standards. acanthusresearch.comfujifilm.com The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. ox.ac.uk

For 2,2,5,9-Tetramethyl-4,8-decadienenitrile, ¹H qNMR would be a suitable technique. To perform a qNMR analysis, a known amount of the sample is dissolved in a deuterated solvent along with a precisely weighed amount of an internal calibration standard. ox.ac.uk The internal standard should be a high-purity compound with a simple NMR spectrum that does not have signals overlapping with the analyte's signals. acanthusresearch.com

The concentration or purity of the analyte can then be calculated using the following equation:

Px = (Ix / Ical) * (Ncal / Nx) * (Mx / Mcal) * (mcal / mx) * Pcal

Where:

P is the purity

I is the integral area of the signal

N is the number of protons giving rise to the signal

M is the molar mass

m is the mass

x denotes the analyte

cal denotes the internal calibration standard

Table 3: Key Parameters for Accurate qNMR Measurements

| Parameter | Importance |

| Choice of Internal Standard | Must be stable, non-reactive, and have non-overlapping signals. |

| Relaxation Delay (d1) | Must be sufficiently long (typically 5-7 times the longest T1) to ensure complete relaxation of all nuclei. |

| Signal-to-Noise Ratio | A high signal-to-noise ratio is required for accurate integration. |

| Digital Resolution | Sufficient data points should be acquired to accurately define the peak shape. |

| Phase and Baseline Correction | Accurate correction is critical for precise integration. |

One of the main advantages of qNMR is its ability to provide a direct measurement of purity, unlike chromatographic techniques which may not detect all impurities. emerypharma.com This makes qNMR a valuable tool for the certification of reference materials and for the accurate quantification of compounds in complex mixtures where chromatographic separation may be challenging. researchgate.net

Future Research Directions and Unaddressed Challenges in 2,2,5,9 Tetramethyl 4,8 Decadienenitrile Chemistry

Exploration of Asymmetric Synthesis Routes for Chiral Analogues

The structure of 2,2,5,9-Tetramethyl-4,8-decadienenitrile features stereocenters, suggesting the potential for chiral analogues that could exhibit unique biological or material properties. Currently, the stereoselective synthesis of this compound is an unaddressed area. Future research could focus on developing asymmetric routes to access specific enantiomers or diastereomers.

One promising approach is the use of chiral catalysts in the synthesis of α,α-dialkyl aminonitriles, which are valuable synthetic building blocks. acs.org Although direct asymmetric synthesis of 2,2,5,9-Tetramethyl-4,8-decadienenitrile has not been reported, methodologies developed for other chiral nitriles could be adapted. For instance, synergistic palladium and phase-transfer catalysis has been successfully employed for the asymmetric synthesis of chiral acyclic nitriles with α-all-carbon quaternary stereocenters. acs.org Another avenue involves the reaction of chiral nitriles with racemic alcohols to produce diastereoisomeric amides, which can then be hydrolyzed to enantiomerically enriched amines. rsc.orgrsc.org

A key challenge lies in controlling the stereochemistry at the quaternary carbon and the double bonds simultaneously. The development of novel chiral ligands and catalytic systems will be crucial.

Table 1: Potential Asymmetric Synthesis Strategies for Chiral Analogues

| Strategy | Catalyst/Reagent | Potential Outcome | Key Challenge |

| Catalytic Asymmetric Alkylation | Chiral Phase-Transfer Catalyst | Enantioselective formation of the quaternary center | Steric hindrance around the nitrile group |

| Asymmetric Hydrocyanation | Chiral Lewis Acid Catalyst | Enantioselective addition of cyanide to a precursor | Control of regioselectivity and stereoselectivity |

| Kinetic Resolution | Chiral lipase (B570770) or esterase | Separation of racemic mixtures of a precursor | Finding a suitable enzyme and reaction conditions |

Development of Greener Synthetic Pathways and Sustainable Methodologies

Traditional nitrile synthesis often involves harsh reagents and generates significant waste. journals.co.za The development of green and sustainable methods for the synthesis of 2,2,5,9-Tetramethyl-4,8-decadienenitrile is a critical future direction. rsc.orgnovartis.comresearchgate.netnih.gov This aligns with the broader goals of green chemistry to reduce environmental impact. journals.co.za

Future research could explore biocatalytic methods, such as using nitrile hydratases or nitrilases, for the synthesis or transformation of this compound under mild, aqueous conditions. journals.co.za Electrosynthesis from primary alcohols and ammonia (B1221849) using simple nickel catalysts offers another environmentally benign alternative. rsc.org Additionally, the use of ionic liquids as both solvent and catalyst in the synthesis of nitriles from biomass-derived aldehydes presents a promising green strategy. acs.org The direct electrosynthesis of nitriles from aldehydes and nitrate (B79036) on a ZnO/Sn/SnO₂ catalyst is another innovative and sustainable approach. acs.orgacs.org

A significant challenge will be the adaptation of these greener methods to the specific steric and electronic properties of the starting materials required for 2,2,5,9-Tetramethyl-4,8-decadienenitrile synthesis.

Investigation of its Role as a Key Intermediate in Multi-Step Organic Syntheses

The nitrile group is a versatile functional group that can be transformed into a variety of other functionalities, including amines, amides, carboxylic acids, and ketones. nj-finechem.comresearchgate.netchemistrysteps.com This makes 2,2,5,9-Tetramethyl-4,8-decadienenitrile a potentially valuable intermediate in the synthesis of more complex molecules. Aliphatic nitriles, in particular, are important in the synthesis of pharmaceuticals. researchgate.net

Future research should focus on exploring the synthetic utility of this decadienenitrile. For instance, its reduction could lead to novel diamines with potential applications in polymer chemistry. Hydrolysis would yield the corresponding carboxylic acid, which could be a precursor for fragrances or other fine chemicals. The unsaturated backbone also offers sites for further functionalization, such as epoxidation or dihydroxylation, to introduce new stereocenters and functional groups. The transition-metal-catalyzed addition of boronic acids to the nitrile group could provide access to a diverse range of functional molecules. nih.gov

The primary challenge in this area is to develop selective transformations that target one of the functional groups (nitrile or double bonds) without affecting the others.

Table 2: Potential Synthetic Transformations of 2,2,5,9-Tetramethyl-4,8-decadienenitrile

| Reaction Type | Reagent | Product Functional Group | Potential Application |

| Reduction | LiAlH₄ | Primary Amine | Precursor for polyamides, chelating agents |

| Hydrolysis | H₃O⁺/heat | Carboxylic Acid | Fragrance component, building block for esters |

| Epoxidation | m-CPBA | Epoxide | Intermediate for diols, amino alcohols |

| Cycloaddition | Diene/Dienophile | Cyclic adduct | Synthesis of complex ring systems |

Advanced Mechanistic Studies using Time-Resolved Spectroscopy or In Situ Monitoring

A thorough understanding of the reaction mechanisms involved in the synthesis and transformation of 2,2,5,9-Tetramethyl-4,8-decadienenitrile is essential for optimizing reaction conditions and developing new synthetic routes. Advanced spectroscopic techniques can provide invaluable insights into reaction intermediates and transition states.

Future research could employ time-resolved spectroscopy to study the kinetics of reactions involving this molecule. researchgate.net In situ monitoring techniques, such as ReactIR or Raman spectroscopy, could be used to track the concentration of reactants, intermediates, and products in real-time, providing a detailed picture of the reaction progress. These techniques are particularly useful for studying complex reaction networks and identifying transient species.

A significant challenge will be the development of analytical methods that can distinguish between the various structurally similar species that may be present in the reaction mixture.

Expansion of Theoretical Models for Predictive Chemistry involving Decadienenitriles

Computational chemistry and theoretical models are becoming increasingly powerful tools in predicting the outcome of chemical reactions and designing new synthetic pathways. For a molecule like 2,2,5,9-Tetramethyl-4,8-decadienenitrile, theoretical studies could provide insights into its electronic structure, reactivity, and spectroscopic properties.

Future research should focus on developing and applying theoretical models to predict the regioselectivity and stereoselectivity of reactions involving this decadienenitrile. Density Functional Theory (DFT) calculations could be used to model reaction pathways and determine the activation energies for different competing reactions. nih.govscielo.org.mxresearchgate.net Such studies could help in the rational design of catalysts and reaction conditions for desired transformations. Furthermore, theoretical models can aid in understanding the mechanism of complex reactions, such as the [3+2] cycloaddition reactions between unsaturated systems and nitriles. scielo.org.mx

A key challenge is the computational cost associated with high-level theoretical calculations on a molecule of this size. Developing more efficient computational methods will be crucial for the widespread application of these techniques.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.